

An In-depth Technical Guide to Dimethoxymethylpropyl-silane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethoxymethylpropyl-silane*

Cat. No.: B097161

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethoxymethylpropyl-silane**, including its chemical identity, properties, and applications, with a focus on its use in surface modification and as a coupling agent. While specific quantitative performance data for this particular silane is limited in publicly available literature, this guide extrapolates from established principles of silane chemistry and data from analogous compounds to provide practical guidance for its use in research and development.

Chemical Identification and Properties

Dimethoxymethylpropyl-silane is an organosilane compound featuring a silicon central atom bonded to two methoxy groups, a methyl group, and a propyl group.

Identifier	Value
IUPAC Name	dimethoxy-methyl-propylsilane
CAS Number	18173-73-4
Molecular Formula	C ₆ H ₁₆ O ₂ Si
Molecular Weight	148.28 g/mol
SMILES	CCC--INVALID-LINK--(OC)OC

Physical and Chemical Properties:

Property	Value
Appearance	Colorless liquid
Boiling Point	126 °C
Flash Point	9.2 °C
Vapor Pressure	18.1 mmHg at 25 °C
Density	0.869 g/mL

Note: Physical properties can vary slightly depending on the source and purity.

Mechanism of Action: Hydrolysis and Condensation

The utility of **Dimethoxymethylpropyl-silane** as a surface modifier and coupling agent stems from the reactivity of its methoxy groups. The process generally involves two key steps: hydrolysis and condensation.

- **Hydrolysis:** In the presence of water, the methoxy groups ($-\text{OCH}_3$) hydrolyze to form silanol groups ($-\text{OH}$). This reaction can be catalyzed by acids or bases.
- **Condensation:** The newly formed silanol groups are reactive and can condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also condense with each other to form a polysiloxane network on the surface.

The propyl and methyl groups are non-reactive and orient away from the surface, modifying its properties, such as increasing hydrophobicity and improving compatibility with organic polymers.

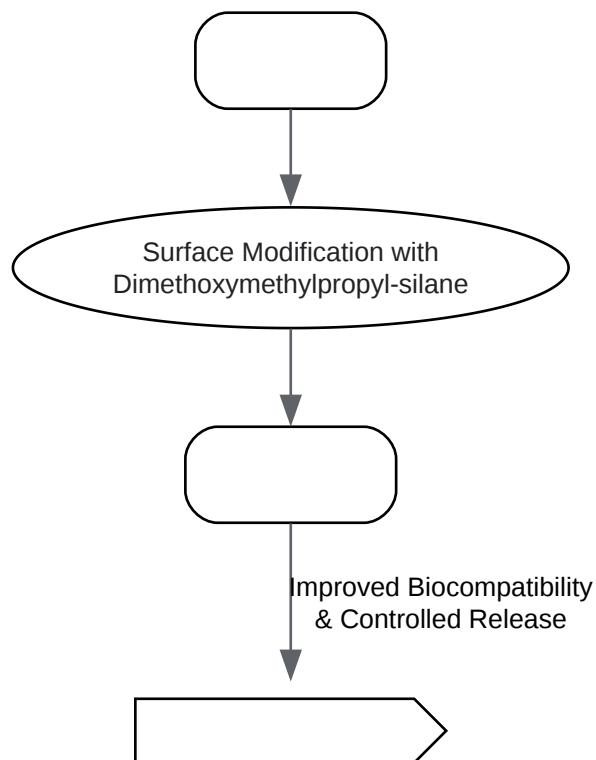
Caption: General mechanism of silane hydrolysis and condensation on a substrate.

Applications in Research and Development

Dimethoxymethylpropyl-silane is primarily used as a surface modifying agent and a coupling agent to improve the adhesion between inorganic and organic materials.

3.1. Surface Modification of Materials

By covalently bonding to surfaces, **Dimethoxymethylpropyl-silane** can alter their properties. The non-polar propyl and methyl groups can significantly increase the hydrophobicity of a hydrophilic substrate. This is particularly useful in applications requiring water repellency or improved compatibility with non-polar matrices.


3.2. Adhesion Promotion in Composites

In composite materials, this silane can act as a bridge between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. This improved interfacial adhesion leads to enhanced mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.[\[1\]](#)

3.3. Potential in Drug Delivery

While specific research on **Dimethoxymethylpropyl-silane** in drug delivery is not widely documented, the surface functionalization of nanoparticles is a key strategy in designing drug delivery systems.[\[2\]](#)[\[3\]](#) Silanization can be used to:

- Control Surface Properties: Modify the surface of drug-carrying nanoparticles to control their hydrophobicity, charge, and interaction with biological systems.[\[2\]](#)
- Improve Drug Loading and Release: Functionalization of mesoporous silica nanoparticles with silanes has been shown to influence drug adsorption and release kinetics.[\[2\]](#)
- Enhance Biocompatibility: Surface modification can passivate reactive surfaces, potentially improving the biocompatibility of inorganic nanoparticles.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for nanoparticle functionalization in drug delivery.

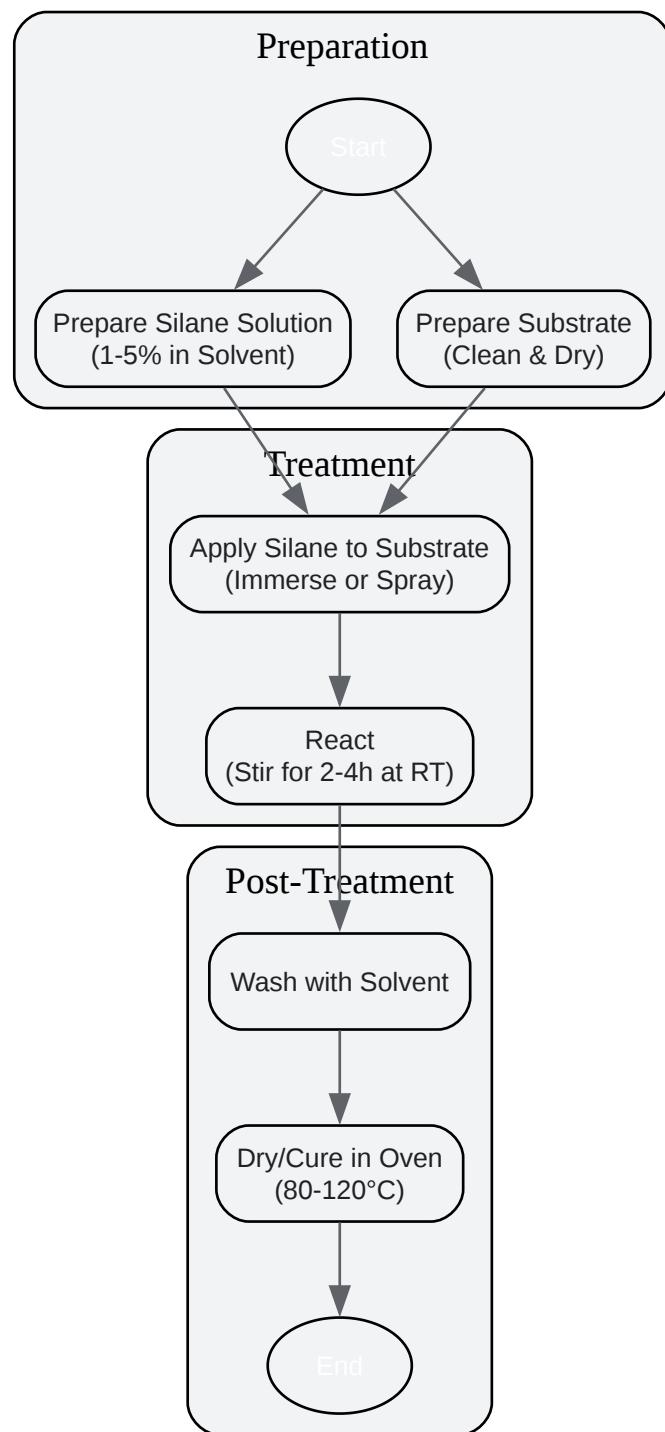
Experimental Protocols

The following are generalized protocols for the use of **Dimethoxymethylpropyl-silane** based on established procedures for similar silanes. Optimization for specific substrates and applications is recommended.

4.1. Protocol for Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles to increase their hydrophobicity.

- Preparation of Silane Solution:
 - Prepare a 1-5% (v/v) solution of **Dimethoxymethylpropyl-silane** in a solvent such as ethanol, isopropanol, or a mixture of ethanol and water (e.g., 95:5 ethanol:water).


- If using an alcohol-water mixture, allow the solution to pre-hydrolyze for a short period (e.g., 5-15 minutes) with gentle stirring. The pH can be adjusted to 4.5-5.5 with a weak acid like acetic acid to catalyze hydrolysis.
- Surface Treatment:
 - Disperse the silica nanoparticles in the chosen solvent.
 - Add the silane solution to the nanoparticle dispersion with vigorous stirring. A common ratio is to use a silane amount that is 2-10% of the weight of the silica.[\[4\]](#)
 - Continue stirring at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 40-60 °C) for 1-2 hours to promote the reaction.[\[4\]](#)
- Washing and Drying:
 - Centrifuge the nanoparticles to separate them from the solution.
 - Wash the nanoparticles several times with the solvent to remove unreacted silane.
 - Dry the functionalized nanoparticles in an oven at 80-110 °C for at least 2 hours to complete the condensation reaction and remove residual solvent and water.

4.2. Protocol for Adhesion Promotion in a Polymer Composite

This protocol outlines the treatment of an inorganic filler for incorporation into a polymer matrix.

- Filler Preparation:
 - Ensure the filler is clean and dry. If necessary, wash with a suitable solvent and dry in an oven.
- Silane Application:
 - The silane can be applied neat or from a solution (as described in Protocol 4.1).
 - For a solution-based approach, immerse the filler in the silane solution for a specified time (e.g., 30-60 minutes) with gentle agitation.

- Alternatively, the silane solution can be sprayed onto the filler.
- Drying and Curing:
 - After application, the treated filler should be dried to remove the solvent.
 - A curing step (e.g., 100-120 °C for 15-30 minutes) is often beneficial to promote the covalent bonding of the silane to the filler surface.
- Incorporation into Polymer:
 - The silane-treated filler can then be compounded with the polymer resin according to standard procedures for composite fabrication.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for surface modification using a silane.

Safety and Handling

Dimethoxymethylpropyl-silane is a flammable liquid and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood.
- Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.^[5] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.^[6]
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.^[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[5] Protect from moisture, as it will cause hydrolysis.

Always consult the Safety Data Sheet (SDS) for the specific product before use.

Conclusion

Dimethoxymethylpropyl-silane is a versatile organosilane with significant potential in materials science and, by extension, in the development of advanced drug delivery systems. Its ability to modify surface properties and act as an effective coupling agent makes it a valuable tool for researchers. While specific performance data for this compound is not as prevalent as for some other silanes, the fundamental principles of silane chemistry provide a strong basis for its successful application. The experimental protocols provided in this guide, derived from established practices with similar compounds, offer a starting point for incorporating **Dimethoxymethylpropyl-silane** into innovative research and development projects. As with any chemical, proper safety and handling procedures are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]

- 2. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethoxymethylpropyl-silane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097161#iupac-name-and-cas-number-for-dimethoxymethylpropyl-silane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com